molecular formula C6H5N3O B3024186 Pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 1027534-43-5

Pyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B3024186
CAS No.: 1027534-43-5
M. Wt: 135.12
InChI Key: LSLIYLLMLAQRIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have been identified as strategic compounds for various applications, including as inhibitors of cyclin-dependent protein kinases . They have also been found to inhibit other targets such as EGFR/STAT3 , and are considered promising candidates for drug development .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when acting as an inhibitor of cyclin-dependent protein kinases, it can arrest cancer cell growth . The compound’s mode of action is also influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

This compound affects various biochemical pathways. Its anticancer potential is often highlighted, with studies showing that it can induce apoptosis and differentiation in various in-vitro cell line models . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .

Pharmacokinetics

Its simpler and greener synthetic methodology, as well as its tunable photophysical properties, suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects . In the context of cancer, it has demonstrated anti-tumor effects in human tumor xenografts following oral administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . Additionally, its synthetic transformations still represent a research priority regarding process efficiency and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common methods include:

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. Copper-catalyzed approaches have also been developed to streamline the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyrimidine rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities and improved photophysical properties .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidin-5-ol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct biological and photophysical properties. Its versatility in synthetic modifications and broad range of applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLIYLLMLAQRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582949
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-22-4, 1027534-43-5
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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